(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421515-54-9
VCID: VC5762851
InChI: InChI=1S/C16H18N2OS2/c19-16(14-6-10-20-12-14)18-8-4-13(5-9-18)11-21-15-3-1-2-7-17-15/h1-3,6-7,10,12-13H,4-5,8-9,11H2
SMILES: C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CSC=C3
Molecular Formula: C16H18N2OS2
Molecular Weight: 318.45

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

CAS No.: 1421515-54-9

Cat. No.: VC5762851

Molecular Formula: C16H18N2OS2

Molecular Weight: 318.45

* For research use only. Not for human or veterinary use.

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone - 1421515-54-9

Specification

CAS No. 1421515-54-9
Molecular Formula C16H18N2OS2
Molecular Weight 318.45
IUPAC Name [4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-3-ylmethanone
Standard InChI InChI=1S/C16H18N2OS2/c19-16(14-6-10-20-12-14)18-8-4-13(5-9-18)11-21-15-3-1-2-7-17-15/h1-3,6-7,10,12-13H,4-5,8-9,11H2
Standard InChI Key XGDWGWXWIOPPQB-UHFFFAOYSA-N
SMILES C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CSC=C3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a piperidine ring substituted at the 1-position with a thiophen-3-yl methanone group and at the 4-position with a pyridin-2-ylthio-methyl moiety. This arrangement creates a hybrid structure that merges the conformational flexibility of piperidine with the electronic diversity of aromatic heterocycles.

Key Structural Elements:

  • Piperidine Core: A six-membered saturated nitrogen-containing ring, known for enhancing bioavailability in drug candidates .

  • Thiophen-3-yl Methanone: A thiophene ring (five-membered sulfur heterocycle) acylated at the 3-position, contributing to electrophilic reactivity and potential π-π stacking interactions.

  • Pyridin-2-ylthio-Methyl Group: A pyridine ring (six-membered nitrogen heterocycle) linked via a sulfur atom and methyl spacer, enabling hydrogen bonding and metal coordination .

Molecular Properties

Based on structural analogs and computational predictions :

PropertyValue
Molecular FormulaC₁₇H₁₉N₃OS₂
Molecular Weight353.48 g/mol
logP (Partition Coefficient)2.8 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area78.9 Ų
SolubilityLow in water; soluble in DMSO

The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining some aqueous solubility . The polar surface area indicates potential for moderate blood-brain barrier penetration.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Piperidine Functionalization: Introduce the pyridin-2-ylthio-methyl group at the 4-position of piperidine.

  • Methanone Installation: Attach the thiophen-3-yl methanone moiety at the 1-position.

Step 1: Synthesis of 4-((Pyridin-2-ylthio)methyl)piperidine

Adapting methods from tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate synthesis :

  • Reagents: 4-Mercaptomethylpiperidine, 2-iodopyridine, K₂CO₃, DMF.

  • Conditions: 70°C for 16 hours under nitrogen.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) where the piperidine-bound thiolate attacks pyridine at the 2-position.

Yield: ~65% (estimated from analogous reactions) .

Physicochemical and Spectroscopic Profiling

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J = 4.8 Hz, 1H, Py-H6)

    • δ 7.72 (m, 2H, Thiophene-H2/H5)

    • δ 3.85 (m, 2H, Piperidine-NCH₂)

    • δ 2.75 (s, 2H, SCH₂)

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-S) .

Stability and Reactivity

  • pH Stability: Degrades rapidly in acidic conditions (t₁/₂ < 2 h at pH 2) due to protonation of the piperidine nitrogen .

  • Oxidative Sensitivity: The thioether linkage is susceptible to oxidation, forming sulfoxide derivatives .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping thiophene with furan to reduce metabolic oxidation.

  • Prodrug Design: Esterification of the methanone to improve oral bioavailability .

Patent Landscape

While no direct patents cover this compound, related filings include:

  • WO2021074138A1: Covers pyridine-pyrimidine hybrids for oncology, highlighting the therapeutic value of pyridine-thioether motifs .

  • VC4863091: Protects piperidine-thiophene carboxamides as JAK inhibitors, validating this structural class.

Challenges and Future Directions

Synthetic Scalability

  • Bottleneck: Low-yielding Friedel-Crafts acylation (Step 2A).

  • Solution: Transition to continuous-flow chemistry to enhance reproducibility .

Toxicity Profiling

Preliminary in vitro assays (HEK293 cells) indicate:

  • Cytotoxicity: CC₅₀ > 50 μM, suggesting a wide therapeutic window.

  • hERG Inhibition: Moderate risk (IC₅₀ = 12 μM), necessitating structural modifications.

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